molecular formula C22H34O2 B14160121 Abietyl acetate CAS No. 54200-50-9

Abietyl acetate

Cat. No.: B14160121
CAS No.: 54200-50-9
M. Wt: 330.5 g/mol
InChI Key: JVRVYQYYINXFCM-MYGLTJDJSA-N
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Description

Abietyl acetate is an organic compound with the molecular formula C22H34O2. It is an ester derived from abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its pleasant odor and is commonly used in fragrances and as a flavoring agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Abietyl acetate can be synthesized through the esterification of abietic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound often involves the use of rosin as a starting material. Rosin is treated with acetic anhydride in the presence of a catalyst to produce this compound. The reaction mixture is then purified through distillation to obtain the final product .

Mechanism of Action

The mechanism of action of abietyl acetate involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis through the generation of reactive oxygen species .

Comparison with Similar Compounds

Abietyl acetate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its pleasant odor and its wide range of applications in fragrances, flavorings, and industrial products. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

54200-50-9

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methyl acetate

InChI

InChI=1S/C22H34O2/c1-15(2)17-7-9-19-18(13-17)8-10-20-21(4,14-24-16(3)23)11-6-12-22(19,20)5/h8,13,15,19-20H,6-7,9-12,14H2,1-5H3/t19-,20-,21-,22+/m0/s1

InChI Key

JVRVYQYYINXFCM-MYGLTJDJSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)COC(=O)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)COC(=O)C

Origin of Product

United States

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